1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Overview
Description
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, also known as CPM, is an organic compound that has been used in a variety of scientific research applications. CPM is an analogue of the neurotransmitter dopamine and has been used as a research tool to understand the physiological and biochemical effects of dopamine on the body. CPM has been found to have a wide range of applications in the laboratory and has been used in a variety of experiments in areas such as neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis Methods and Derivatives:
- (2-aminopyridin-4-yl)methanol, a significant 2-aminopyridine, was synthesized using a new method involving direct oxidizing of the methyl group without preliminary protection of the amino group, leading to one-pot synthesis and improved efficiency compared to traditional multistage methods (Lifshits, Ostapchuk, & Brel, 2015).
- Routes for synthesizing congeners of active imidazo[4,5-b]pyridine by cyclization of substituted aminopyridines with ethyl orthoformate were developed, leading to the formation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems. This process yielded derivatives less active than their precursors but still potentially significant in cancer research (Temple, Rose, Comber, & Rener, 1987).
Reactivity and Structural Analysis:
- A study on cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole revealed their reactivity through nitration, bromination, azo coupling, and nitrosation. This resulted in the formation of compounds like 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one and 2-amino-1-ethyl-3-imidazol[1,2-a]pyridin-2-yl-4(1H)-quinolinone, demonstrating the structural versatility and potential for further chemical applications (Kutrov, Kovalenko, & Volovenko, 2008).
Molecular Structure and Vibrational Analysis:
- The molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives were determined using density functional theory. The study confirmed the role of the N+H group as a proton donor in hydrogen bonds, influencing the vibrational characteristics and molecular interactions, which is crucial for understanding chemical reactivity and interaction mechanisms (Lorenc et al., 2008).
properties
IUPAC Name |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-7-10-14-9-3-2-6-13-11(9)15(10)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTVCONFLQQCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C3CC3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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